Difucosyl-para-lacto-N-hexaose II
Description
Difucosyl-para-lacto-N-hexaose II (DFpLNH II), with the CAS number 64309-01-9, is a linear oligosaccharide characterized by the molecular formula C₅₂H₈₈N₂O₃₉ and a molecular weight of 1365.25 g/mol . It is a dimeric Lewis a-Lewis x octasaccharide, often derived from human milk or synthesized for biomedical research . DFpLNH II is notable for its ≥85–95% purity (vendor-dependent) and requires storage at -20°C to maintain stability .
Properties
Molecular Formula |
C52H88N2O39 |
|---|---|
Molecular Weight |
1365.2 g/mol |
IUPAC Name |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62) |
InChI Key |
HJMBQVKZIAVXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose involves the use of glycosyltransferases, which catalyze the linkage of different monosaccharides to a lactose core . The key enzymes involved include β3-N-acetylglucosaminyltransferase, β6-N-acetylglucosaminyltransferase, and β1-3 galactosyltransferase . These enzymes facilitate the formation of β1–3 and β1–6 links, producing the type 1 chain structure .
Industrial Production Methods: : Industrial production of Difucosyllacto-N-hexaose can be achieved through chemical, enzymatic, and chemoenzymatic synthesis, as well as fermentation . These methods aim to replicate the natural biosynthesis process that occurs in the Golgi apparatus of lactocytes .
Chemical Reactions Analysis
Types of Reactions: : Difucosyllacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions typically occur under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: : The major products formed from these reactions include modified oligosaccharides with altered functional groups, which can be used for further research and development .
Scientific Research Applications
Difucosyllacto-N-hexaose has a wide range of scientific research applications:
Chemistry: : In chemistry, it is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary (gel) electrophoresis and liquid chromatography .
Biology: : In biology, it is studied for its role in promoting healthy gut microbiota and preventing infections in infants .
Medicine: : In medicine, it is explored for its potential to stimulate the immune system and support neuronal development .
Industry: : In the industry, it is used in the design of infant formulas, functional foods, and food supplements .
Mechanism of Action
The mechanism of action of Difucosyllacto-N-hexaose involves its interaction with specific receptors in the gut, which promotes the growth of beneficial bacteria and inhibits the adhesion of pathogens . It also stimulates the immune system by interacting with immune cells and promoting the production of cytokines . The molecular targets and pathways involved include glycan receptors and immune signaling pathways .
Comparison with Similar Compounds
Table 1: Molecular and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| Difucosyl-para-lacto-N-hexaose II | 64309-01-9 | C₅₂H₈₈N₂O₃₉ | 1365.25 | ≥85–95% | Linear dimeric Lewis a-Lewis x motif |
| Difucosyl-para-lacto-N-neohexaose | Not Available | C₅₃H₉₁N₂O₃₈ | 1364.28 | ≥85% | Branched neohexaose with selectin affinity |
| Difucosyllacto-N-hexaose I (DFLNH) | 64396-27-6 | Not Reported | ~1365 | ≥95% | Branched structure; human milk-derived |
| Difucosyllacto-N-neohexaose I | 178555-60-7 | Not Reported | ~1312 | ≥95% | Neohexaose with terminal fucose residues |
Key Observations :
- DFpLNH II vs. DFpLNnH : While both share fucosylation, DFpLNH II is linear, whereas DFpLNnH (neohexaose) has a branched structure. This branching reduces its molecular weight slightly (1364.28 vs. 1365.25) and enhances selectin receptor binding .
- DFpLNH II vs. DFLNH : DFLNH is branched and primarily involved in immune modulation via human milk, contrasting with DFpLNH II’s linear structure and cancer-targeting applications .
Key Insights :
- DFpLNH II’s Dual Role : Its binding to both cancer receptors and S. aureus biofilms highlights versatility in therapeutic and microbiological research .
- DFpLNnH’s Selectin Specificity : The branched neohexaose structure enables high-affinity selectin binding, useful in anti-inflammatory therapies .
Commercial and Practical Considerations
Table 3: Vendor Specifications and Availability
Notes:
- Purity and pricing vary significantly between suppliers. For example, DFpLNH II is listed at ≥85% by Aladdin but ≥95% by BOC Sciences .
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